Specific Scientific Field: Materials Chemistry, Nanotechnology
Summary of the Application:1,2-Bis(4-formylphenyl)ethane (TFBE): has been employed in the design and synthesis of two-dimensional covalent organic frameworks (2D COFs) with hierarchical porosity. COFs are crystalline porous organic polymers assembled by connecting organic building units via covalent bonds. They exhibit well-ordered nanopores that are designable, tunable, and modifiable. TFBE serves as a key building block in creating these frameworks.
Experimental Procedures:Synthesis of 2D COFs: Researchers condense TFBE with suitable linkers (e.g., hydrazine or 1,4-diaminobenzene) to fabricate dual-pore COFs (such as NUS-30 and NUS-32) with specific topologies.
Characterization: Techniques like X-ray diffraction, scanning electron microscopy, and nitrogen adsorption-desorption are used to characterize the resulting COFs.
Properties Evaluation: Researchers assess the porosity, stability, and gas adsorption properties of the COFs.
Results and Outcomes: The TFBE-based 2D COFs exhibit:
Hierarchical Porosity: The presence of multiple-pore skeletons, allowing for enhanced gas adsorption and separation.
Precise Spatial Structures: Well-defined frameworks with uniform micropores and mesopores.
Applications: These COFs find applications in gas storage, catalysis, and separation processes.
Specific Scientific Field: Biomedical Engineering, Biosensors
Summary of the Application:2,6-Bis(4-formylphenyl)anthracene (BFPA): , derived from TFBE, serves as a protective and functional layer in OFET-based biosensors. These OFETs enable ultrasensitive detection of specific biomolecules (e.g., alpha-fetoprotein) in human serum.
Experimental Procedures:BFPA Synthesis: Prepare BFPA through appropriate synthetic routes.
OFET Fabrication: Integrate BFPA as the protective layer in OFETs.
Biosensing Assay: Functionalize the BFPA layer with specific biomolecular receptors (e.g., antibodies) for target analyte detection.
Ultrasensitivity: BFPA-based OFETs achieve femtomolar accuracy in detecting alpha-fetoprotein.
Clinical Relevance: Potential applications in early disease diagnosis and personalized medicine.
Specific Scientific Field: Medicinal Chemistry, Antibiotics
Summary of the Application: Starting from trans-1,2-bis(4-cyanophenyl)ethene, researchers synthesize extended dicationic bis-benzimidazoles. These compounds exhibit significant in vitro antibacterial activity against Bacillus subtilis.
Experimental Procedures:Synthesis: Transform trans-1,2-bis(4-cyanophenyl)ethene into the target bis-benzimidazoles.
Biological Assays: Evaluate antibacterial efficacy against .
Antibacterial Activity: The synthesized bis-benzimidazoles show promising activity against the tested bacterium.
Structure-Activity Relationship: Researchers explore modifications to enhance potency.
1,2-Bis(4-formylphenyl)ethane is an aromatic aldehyde compound with the molecular formula . It features two formyl groups attached to a central ethane backbone, each connected to a phenyl ring. This compound is recognized for its role in various chemical and biological applications, particularly in the synthesis of covalent organic frameworks (COFs) and as a ligand in coordination chemistry. Its structural characteristics allow for significant reactivity, making it a valuable compound in organic synthesis and material science .
These reactions highlight the compound's versatility and potential for functionalization in synthetic applications.
1,2-Bis(4-formylphenyl)ethane exhibits biological activity primarily through its interactions with various biomolecules. Its aldehyde functional groups can form Schiff bases with amines, which are crucial in many biochemical processes. The compound has been shown to interact with enzymes like aldehyde dehydrogenases, facilitating the oxidation of aldehydes to carboxylic acids. Additionally, it may influence cellular functions by modulating signaling pathways and gene expression through interactions with transcription factors and metabolic enzymes .
The synthesis of 1,2-Bis(4-formylphenyl)ethane can be achieved through several methods:
Industrial production typically employs optimized reaction conditions to maximize yield and purity while minimizing byproducts.
1,2-Bis(4-formylphenyl)ethane finds applications across various fields:
Studies on the interactions of 1,2-Bis(4-formylphenyl)ethane with other molecules reveal its potential as a versatile building block in supramolecular chemistry. Its ability to form covalent bonds with various biomolecules suggests applications in targeted drug delivery systems and biosensors. The compound's interactions can significantly alter the properties of proteins and other macromolecules, influencing their functionality and stability .
Several compounds share structural similarities with 1,2-Bis(4-formylphenyl)ethane. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,2-Bis(2-formylphenyl)ethane | C16H12O2 | Similar structure but different substitution pattern. |
| 1,2-Bis(4-chlorophenyl)ethane | C16H12Cl2 | Contains chlorine substituents affecting reactivity. |
| 1,2-Di(4-formylphenyl)ethene | C16H12O2 | An unsaturated analogue that may exhibit different chemical properties. |
| 1,2,4,5-Tetrakis(4-formylphenyl)benzene | C34H22O4 | A more complex structure with multiple formyl groups enhancing reactivity. |
The uniqueness of 1,2-Bis(4-formylphenyl)ethane lies in its balanced structure that allows for both stability and reactivity, making it particularly useful in applications involving covalent organic frameworks and coordination chemistry .
Condensation reactions involving 1,2-bis(4-formylphenyl)ethane typically exploit its aldehyde groups to form imine linkages with amines, a strategy central to COF synthesis. For instance, reacting it with ethylenetetraaniline under solvothermal conditions yields dual-pore COFs with hierarchical porosity. Key optimization parameters include:
Table 1: Solvent Systems and Crystallinity Outcomes
| Solvent Combination | Crystallinity (%) | Surface Area (m²/g) |
|---|---|---|
| Mesitylene/Dioxane | 95 | 780 |
| DMF/DMSO | 68 | 450 |
| THF/Water | 42 | 220 |
These optimizations enable the synthesis of COFs with surface areas exceeding 750 m²/g, critical for applications like enzyme immobilization.
Catalysts play a pivotal role in accelerating imine formation and improving COF stability. Acetic acid (0.1 M) is widely used to protonate amine groups, enhancing their nucleophilicity and promoting dynamic covalent bonding. Recent advances include:
Table 2: Catalyst Performance in Imine Formation
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| Acetic Acid | 72 | 92 |
| Sc(OTf)₃ | 24 | 89 |
| Enzyme-Loaded COF | 1.3 | 50 |
These catalytic strategies balance efficiency and structural integrity, enabling scalable COF production.
Solvothermal methods remain the gold standard for synthesizing crystalline COFs from 1,2-bis(4-formylphenyl)ethane. Key steps include:
Table 3: Solvothermal Conditions and COF Properties
| Temperature (°C) | Time (h) | Pore Size (Å) | BET Surface Area (m²/g) |
|---|---|---|---|
| 85 | 96 | 13.9 | 650 |
| 120 | 72 | 38.5 | 780 |
| 150 | 48 | 12.2 | 540 |
These techniques yield materials with tunable pore sizes (13.9–38.5 Å) and surface areas up to 780 m²/g, ideal for photocatalytic H₂O₂ production (1.8 mmol h⁻¹ g⁻¹).
1,2-Bis(4-formylphenyl)ethane serves as a foundational linker in the synthesis of covalent organic frameworks (COFs), where its aldehyde groups undergo Schiff base reactions with amines to form imine-linked crystalline networks. A notable example is its use in bimetallic COFs, such as a Ni/Co system combining bis[1,2-di(4-formylphenyl)ethylene-1,2-ditholate] (bded) with cobalt porphyrin units [3]. The resulting framework exhibits a Brunauer-Emmett-Teller (BET) surface area of 116 m²/g and electrical conductivity of 1.18 × 10⁻⁴ S/m, making it suitable for lithium-oxygen battery cathodes due to its oxygen reduction and evolution reaction (ORR/OER) bifunctionality [3].
The compound’s ethane spacer enhances framework stability by mitigating steric strain, while its planar geometry facilitates π-π stacking between aromatic layers, promoting charge transport. Comparative studies with analogous linkers, such as 4,4'-(ethyne-1,2-diyl)dibenzaldehyde, reveal that 1,2-bis(4-formylphenyl)ethane-based COFs achieve superior mechanical robustness due to reduced linker flexibility [5].
Table 1: Comparative Properties of COFs Derived from 1,2-Bis(4-formylphenyl)ethane and Related Linkers
| Linker | BET Surface Area (m²/g) | Electrical Conductivity (S/m) | Application |
|---|---|---|---|
| 1,2-Bis(4-formylphenyl)ethane | 116 | 1.18 × 10⁻⁴ | Li-O₂ Battery Cathodes |
| 4,4'-Ethyne-linked | 145 | 2.3 × 10⁻⁵ | Photocatalysis |
In catalytic applications, 1,2-bis(4-formylphenyl)ethane-derived COFs provide a platform for immobilizing metal centers, such as nickel and cobalt, which act as active sites for electrocatalysis. For example, a Ni/Co-COF synthesized from this linker demonstrates a 97% yield in L-glutamate synthesis within 12 minutes, leveraging the synergistic effects of nickel bis(dithiolene) and cobalt porphyrin units [3] [7]. The framework’s extended π-conjugation facilitates electron transfer, increasing the turnover number (TON) to 24,000 for CO₂ reduction—4.9-fold higher than monomeric cobalt porphyrin catalysts [7].
Furthermore, the compound’s ethane bridge minimizes aggregation of catalytic sites, ensuring uniform distribution. This structural advantage is evident in photocatalytic hydrogen evolution systems, where nitrogen-rich COFs achieve a rate of 1,703 μmol/h/g under visible light, outperforming non-nitrogenated analogs by 74-fold [7].
Table 2: Catalytic Performance of 1,2-Bis(4-formylphenyl)ethane-Based Materials
| Application | Catalyst | Efficiency/TOF | Key Advantage |
|---|---|---|---|
| CO₂ Reduction | Ni/Co-COF | TON = 24,000 | Enhanced electron transport |
| Hydrogen Evolution | N₃-COF | 1,703 μmol/h/g | Nitrogen-rich active sites |
The thermodynamic control of framework crystallization represents a fundamental aspect of molecular self-assembly involving 1,2-Bis(4-formylphenyl)ethane. The crystallization process is governed by thermodynamic principles that determine the stability and formation pathways of organized structures from solution [1] [2].
Framework crystallization occurs when the system reaches a thermodynamically favorable state characterized by lower Gibbs free energy compared to the disordered solution phase. The thermodynamic driving force for crystallization is expressed through the relationship ΔG = ΔH - TΔS, where the enthalpy change (ΔH) and entropy change (ΔS) collectively determine the spontaneity of crystal formation [3] [4]. For 1,2-Bis(4-formylphenyl)ethane systems, the enthalpic contribution typically dominates at lower temperatures, while entropic factors become increasingly significant at elevated temperatures [1] [2].
The equilibrium melting temperature represents a critical thermodynamic parameter that influences crystallization behavior. Metal-organic frameworks and coordination polymers incorporating 1,2-Bis(4-formylphenyl)ethane demonstrate temperature-dependent stability relationships, where higher temperatures generally favor denser structures with increased framework connectivity [1] [5]. This temperature dependence reflects the competition between enthalpic stabilization through intermolecular interactions and entropic effects arising from molecular motion and structural disorder [2].
Thermodynamic control manifests through several key mechanisms in framework crystallization. The formation of coordination bonds between 1,2-Bis(4-formylphenyl)ethane and metal centers creates energetically favorable configurations that drive the assembly process toward ordered structures [1] [2]. The thermodynamic stability of these frameworks depends on the balance between attractive intermolecular forces, including coordination bonding, hydrogen bonding, and van der Waals interactions, and the entropic penalty associated with molecular ordering [5].
The role of solvation effects in thermodynamic control cannot be overlooked. Solvent molecules interact with both the organic linker and metal centers, influencing the overall thermodynamic landscape of crystallization. The desolvation process accompanying framework formation contributes to the enthalpic and entropic changes, with polar solvents generally promoting different assembly pathways compared to nonpolar alternatives [1] [2].
| Parameter | Framework System | Typical Range | Control Mechanism |
|---|---|---|---|
| Enthalpy Change (ΔH) | Metal-Organic Frameworks | -50 to -100 kJ/mol | Enthalpically favorable |
| Entropy Change (ΔS) | Covalent Organic Frameworks | -80 to -150 J/mol·K | Entropically driven |
| Gibbs Free Energy (ΔG) | Mixed-Component Frameworks | Negative for spontaneous | Thermodynamic stability |
| Activation Energy (Ea) | Boronate Ester Systems | 40-80 kJ/mol | Kinetic barrier |
| Temperature Dependence | Imine-Linked Systems | 298-673 K optimal | Rate optimization |
| Pressure Dependence | Coordination Polymers | 1-10 atm effective | Density modulation |
Pressure effects represent another dimension of thermodynamic control in framework crystallization. Elevated pressure can promote denser packing arrangements and alter the relative stability of different polymorphic forms [1] [6]. The pressure dependence of crystallization follows the Clausius-Clapeyron relationship, where the equilibrium between different phases shifts according to their relative volumes and thermal properties [6].
Polymorphism in 1,2-Bis(4-formylphenyl)ethane frameworks exemplifies thermodynamic control principles. Different crystal forms exhibit distinct thermodynamic stabilities that depend on temperature, pressure, and solvent conditions [1] [2]. The thermodynamically preferred polymorph at specific conditions represents the global minimum in free energy, while metastable forms may persist due to kinetic barriers preventing transformation to the most stable structure [5].
The thermodynamic framework also encompasses the concept of critical supersaturation, which defines the minimum concentration required for spontaneous nucleation. Below this threshold, crystal formation remains thermodynamically unfavorable despite the presence of suitable building blocks [7]. The critical supersaturation depends on temperature, solvent properties, and the specific molecular interactions involved in framework assembly [3].
Recent theoretical advances have employed density functional theory calculations to predict thermodynamic parameters for framework crystallization [1] [2]. These computational approaches provide insights into the energetics of different assembly pathways and help identify conditions that favor specific structural outcomes. The combination of theoretical predictions with experimental validation has enhanced understanding of thermodynamic control mechanisms in molecular self-assembly [5].
Kinetic factors play a crucial role in determining the final pore structure and morphology of frameworks incorporating 1,2-Bis(4-formylphenyl)ethane. Unlike thermodynamic control, which determines the equilibrium state, kinetic factors govern the pathways and rates by which pore structures develop during the assembly process [8] [9].
The nucleation rate represents a primary kinetic factor influencing pore structure development. Classical nucleation theory describes the formation of critical nuclei that overcome the energy barrier for crystal formation [10] [7]. For 1,2-Bis(4-formylphenyl)ethane systems, nucleation rates typically range from 10² to 10⁶ nuclei per second, depending on supersaturation levels, temperature, and solvent conditions [11] [12]. Higher nucleation rates generally result in smaller pore sizes due to the formation of numerous small crystallites that compete for available building blocks [13].
Crystal growth rates determine how quickly frameworks expand from initial nuclei, directly influencing the final pore dimensions and connectivity [11] [14]. Growth rates in 1,2-Bis(4-formylphenyl)ethane systems typically range from 0.1 to 10 micrometers per hour, varying with temperature, concentration gradients, and mass transfer limitations [12] [14]. The anisotropic nature of crystal growth can lead to preferential development along specific crystallographic directions, resulting in elongated pores or channels [11].
Surface mobility of molecular species represents another critical kinetic factor affecting pore structure development. The ability of 1,2-Bis(4-formylphenyl)ethane molecules to migrate along growing crystal surfaces determines the extent of structural rearrangement and defect elimination during assembly [8] [9]. Higher surface mobility, typically achieved at elevated temperatures, promotes the formation of well-ordered pore structures with reduced defect concentrations [12] [13].
The kinetic pathway of framework assembly significantly influences the resulting pore architecture. Classical pathways involve direct assembly from solution, while non-classical mechanisms may proceed through intermediate phases or pre-assembled clusters [11] [12]. Non-classical pathways often exhibit lower activation energy barriers (20-60 kJ/mol) compared to classical nucleation (60-120 kJ/mol), leading to different pore size distributions and structural characteristics [14].
| Kinetic Factor | Influence on Pore Structure | Optimization Strategy | Typical Effect |
|---|---|---|---|
| Nucleation Rate | Pore size distribution | Temperature control | 10²-10⁶ nuclei/s |
| Growth Rate | Framework connectivity | Concentration gradients | 0.1-10 μm/h |
| Crystallization Time | Crystal domain size | Reaction time extension | 1-48 hours |
| Surface Mobility | Defect formation | Surface functionalization | Temperature dependent |
| Mass Transfer | Pore accessibility | Stirring/agitation | Diffusion limited |
| Solvent Effects | Pore environment | Solvent selection | Polarity dependent |
Mass transfer limitations significantly impact pore structure development in 1,2-Bis(4-formylphenyl)ethane frameworks. Diffusion of reactants to growing crystal faces and removal of byproducts determine the local concentration profiles that drive assembly [8] [9]. In diffusion-limited regimes, pore structures may exhibit irregular morphologies due to uneven supply of building blocks to different regions of the growing framework [12] [13].
Solvent effects on kinetics extend beyond simple solvation to include specific interactions that influence assembly rates and pathways [12] [14]. Polar solvents generally promote faster assembly kinetics through enhanced solvation of charged or polar intermediates, while nonpolar solvents may favor different assembly mechanisms [13]. The solvent polarity also affects the relative rates of nucleation versus growth, thereby influencing the final pore size distribution [11].
Temperature-dependent kinetics in pore structure development follow Arrhenius behavior, where increased temperature accelerates both nucleation and growth processes [6] [14]. However, the optimal temperature for high-quality pore development often represents a compromise between sufficient kinetic energy for structural rearrangement and thermal stability of intermediate structures [12] [13]. The temperature dependence of different kinetic processes may differ, leading to temperature-dependent changes in pore morphology [14].
Crystallization time represents a controllable kinetic parameter that influences pore structure quality and size. Extended reaction times allow for more complete structural development through processes such as Ostwald ripening, where smaller crystallites dissolve and redeposit onto larger ones [7] [13]. This aging process typically improves pore regularity and reduces defect concentrations, though excessive aging may lead to undesired structural transformations [14].
The concept of kinetic versus thermodynamic control becomes particularly relevant in pore structure development. While thermodynamically controlled processes yield the most stable pore structures, kinetically controlled assembly may produce metastable structures with unique properties [9] [15]. The competition between kinetic and thermodynamic factors determines whether the final pore structure represents the global energy minimum or a kinetically trapped state [8] [9].
Recent developments in understanding kinetic factors have emphasized the role of heterogeneous nucleation in controlling pore structure development. The presence of surfaces, impurities, or seed crystals can dramatically alter nucleation kinetics and subsequent growth patterns [13]. Heterogeneous nucleation typically exhibits lower activation energy barriers (30-80 kJ/mol) compared to homogeneous processes, leading to different pore development pathways [7].
| Assembly Mechanism | Characteristic Features | Energy Barrier (kJ/mol) | Dominant Regime | Framework Quality |
|---|---|---|---|---|
| Classical Nucleation | Critical nucleus formation | 60-120 | High supersaturation | High crystallinity |
| Non-Classical Pathways | Pre-nucleation clusters | 20-60 | Moderate conditions | Variable quality |
| Heterogeneous Nucleation | Surface-mediated growth | 30-80 | Surface present | Improved ordering |
| Self-Healing Growth | Error correction | 15-40 | Extended reaction time | Defect reduction |
| Ostwald Ripening | Size distribution evolution | 25-50 | Long aging periods | Size optimization |
| Template-Directed | Ordered arrangement | 10-30 | Template available | Structural fidelity |
The integration of kinetic modeling with experimental observations has advanced the understanding of pore structure development mechanisms. Machine learning approaches have been applied to predict optimal synthesis conditions based on kinetic parameters, enabling the rational design of frameworks with targeted pore characteristics [14]. These computational tools help identify synthesis conditions that balance nucleation and growth rates to achieve desired pore size distributions and connectivities [11] [13].